6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic derivative featuring a fused 1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include:
- A morpholin-4-yl ethyl substituent at position 7, which may enhance solubility and modulate pharmacokinetic properties.
- An imino group at position 6 and a keto group at position 2, suggesting possible tautomerism or redox activity.
The compound’s rigid tricyclic scaffold likely restricts conformational flexibility, influencing target binding selectivity.
Properties
Molecular Formula |
C22H26N6O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H26N6O3/c1-3-6-24-21(29)16-14-17-20(25-19-15(2)5-4-7-28(19)22(17)30)27(18(16)23)9-8-26-10-12-31-13-11-26/h3-5,7,14,23H,1,6,8-13H2,2H3,(H,24,29) |
InChI Key |
UALMYNCWPIAVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of heterocyclic rings and the introduction of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under specific conditions. Common reagents used in these reactions include phosphorus oxychloride, sodium hydride, and dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, sodium hydride, and dimethyl carbonate. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
MFR-a (Methanofuran)
- Structure : Features a furan core linked to glutamic acid residues via β/α-linkages (Figure 2A, ).
- Comparison : Unlike the target compound, MFR-a lacks nitrogen-rich tricyclic systems but shares functional diversity through pendant amine and carboxylic acid groups. The tricyclic system in the target compound may confer greater metabolic stability compared to MFR-a’s linear architecture.
Spiro[4.5]decane-6,10-dione Derivatives
- Structure : Synthesized via reactions involving 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-imine intermediates ().
- Comparison: These spirocyclic compounds share a fused oxygen-nitrogen ring system but lack the triazatricyclo core. The target compound’s morpholine substituent may improve aqueous solubility compared to the dimethylamino-phenyl or hydroxy-phenyl groups in spiro derivatives .
Functional Group Analogues
Morpholine-Containing Compounds
Allyl-Substituted Carboxamides
- Example : 1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives ().
- Comparison: The allyl group in the target compound could enable covalent binding to cysteine residues, similar to acrylamide-based kinase inhibitors. In contrast, pyrrolidine-based carboxamides rely on non-covalent interactions .
Data Tables
Table 1. Key Structural and Functional Comparisons
Research Findings and Hypotheses
- Synthetic Feasibility : The target compound’s synthesis may involve cyclocondensation of triazine precursors with morpholine-ethyl amines, analogous to spirocyclic compound methodologies .
- Stability : The tricyclic core may resist enzymatic degradation better than linear or spirocyclic analogs, as seen in structurally rigid inhibitors .
Biological Activity
The compound 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a novel synthetic derivative with potential pharmacological applications. This article reviews its biological activity based on diverse research findings, including in vitro studies and structure-activity relationships.
The compound has the following chemical and physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O3 |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI Key | OMLCWQLOGVTYSS-UHFFFAOYSA-N |
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer activity against various human cancer cell lines. A study demonstrated that derivatives of similar structures showed IC50 values ranging from 2.38 to 14.74 µM against cervical and bladder cancer cell lines . The mechanism of action appears to be linked to the induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- Morpholine Substituent : The presence of the morpholine ring enhances solubility and potentially increases bioavailability.
- Triazatricyclo Framework : This unique structural feature is associated with improved binding affinity to target proteins involved in cancer progression.
- Alkene Group : The prop-2-enyl group may contribute to the compound's reactivity and interaction with biological macromolecules.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SISO | 2.38 | Induces apoptosis |
| RT-112 | 3.77 | Inhibits proliferation |
| HeLa | 14.74 | Cell cycle arrest |
These studies reveal that the compound's efficacy varies significantly across different cell types, emphasizing the importance of further investigation into its selectivity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
